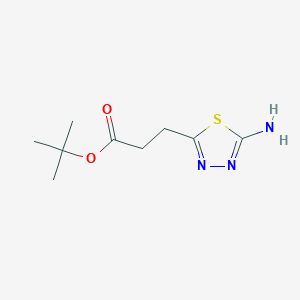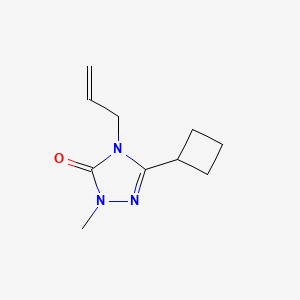
3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of triazolone derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Peptidotriazoles Synthesis
Peptidotriazoles, including structures similar to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, have been synthesized through regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This method is significant for incorporating triazole units into peptide backbones or side chains, offering a versatile approach for designing novel peptidomimetics with potential biological activities. The synthesis is compatible with solid-phase peptide synthesis techniques, suggesting its utility in the development of therapeutic peptides and peptidomimetics (Tornøe, Christensen, & Meldal, 2002).
Green Synthesis of Triazoles
Research on the green synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, potentially including compounds with structural similarities to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, demonstrates an environmentally friendly approach using a DBU–water catalytic system. These methodologies prioritize high atom economy and low environmental impact, providing a sustainable route for synthesizing triazoles with biological and industrial significance (Singh, Sindhu, & Khurana, 2013).
Antioxidant and Antibacterial Properties
A study on novel sulfanyl derivatives related to triazole compounds reveals significant antioxidant and antibacterial activities. These findings suggest the potential of triazole derivatives, including those structurally akin to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, in the development of new antioxidant and antibacterial agents. The synthesized compounds exhibited high in vitro activities, underscoring the therapeutic potential of triazole-based molecules (Sarac, Orek, & Koparır, 2020).
One-Pot Synthesis Applications
The versatility of triazole compounds is further demonstrated through a one-pot, catalytic, three-component condensation process. This synthetic strategy allows for the efficient generation of complex polyheterocycles, including 3-triazolyl-2-iminochromenes, showcasing the potential of triazole derivatives in the development of novel organic molecules with diverse applications (Qian, Amegadzie, Winternheimer, & Allen, 2013).
Selective Inhibition of Enzymes
Triazole derivatives, specifically 3-(phenylcyclobutyl)-1,2,4-triazoles, have been identified as selective inhibitors of certain enzymes, such as 11beta-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in steroid hormone regulation, highlighting the potential of triazole compounds in developing new therapeutic agents targeting steroid-related disorders (Zhu et al., 2008).
Eigenschaften
IUPAC Name |
5-cyclobutyl-2-methyl-4-prop-2-enyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-7-13-9(8-5-4-6-8)11-12(2)10(13)14/h3,8H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVBSAISOJDXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

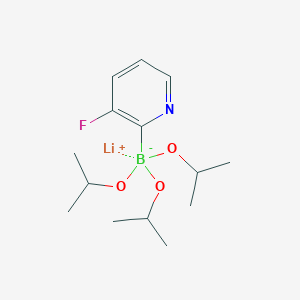
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2723735.png)
![6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2723736.png)
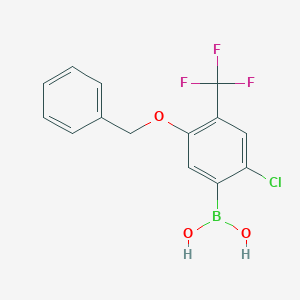
![N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
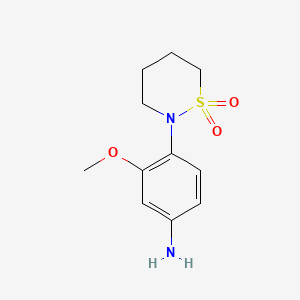
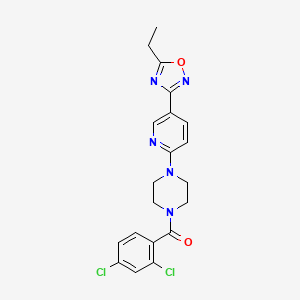
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2723745.png)
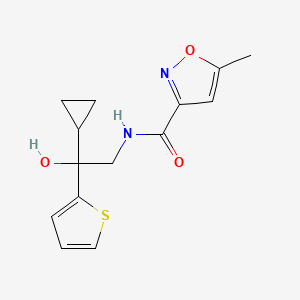
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B2723749.png)
![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2723753.png)
![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)
